N-(2,4-dimethylphenyl)propanamide

説明

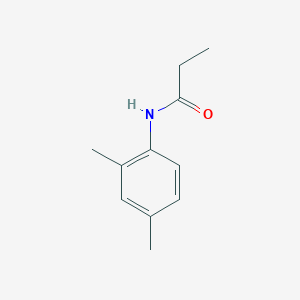

N-(2,4-Dimethylphenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone substituted with a 2,4-dimethylphenyl group. For instance, derivatives such as 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) () and 3-[4-(2-Furoyl)-1-piperazinyl]-N-(2,4-dimethylphenyl)propanamide (5o) () highlight its role as a scaffold in medicinal chemistry. These derivatives exhibit molecular weights ranging from 355 to 389 g/mol and melting points between 128–178°C, depending on additional functional groups .

The core structure of this compound (inferred molecular formula: C11H15NO) likely contributes to moderate lipophilicity and crystallinity, influenced by the electron-donating methyl groups on the phenyl ring.

特性

CAS番号 |

50824-87-8 |

|---|---|

分子式 |

C11H15NO |

分子量 |

177.24 g/mol |

IUPAC名 |

N-(2,4-dimethylphenyl)propanamide |

InChI |

InChI=1S/C11H15NO/c1-4-11(13)12-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |

InChIキー |

HQYJBDRADQYZIZ-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=C(C=C(C=C1)C)C |

正規SMILES |

CCC(=O)NC1=C(C=C(C=C1)C)C |

他のCAS番号 |

50824-87-8 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

類似化合物との比較

Substituent Position Effects on Dimethylphenyl Derivatives

Compounds with varying methyl group positions on the phenyl ring demonstrate distinct physicochemical properties:

Key Findings :

- The 2,4-dimethyl substitution (5o) yields the highest melting point (128–130°C), likely due to enhanced symmetry and van der Waals interactions.

- Antibacterial activity is reported for all three compounds, suggesting that substituent position minimally impacts this biological function in this series .

Influence of Heterocyclic and Sulfonyl/Amino Substituents

Derivatives with additional functional groups exhibit significant variations in properties:

Key Findings :

Comparison with Fluorinated and Chlorinated Analogs

Electronegative substituents alter electronic and steric properties:

Key Findings :

- Fluorine and chlorine atoms introduce steric and electronic effects, which can modulate bioavailability and target interaction.

Physicochemical Trends

- Lipophilicity : Methyl groups in 2,4-dimethylphenyl derivatives enhance lipophilicity, favoring membrane permeability.

- Melting Points : Symmetrical substitution (e.g., 2,4-dimethyl) improves crystallinity compared to asymmetric analogs.

Bioactivity Correlations

- The 2,4-dimethylphenyl group is recurrent in bioactive compounds (e.g., LOX inhibition in 8a , antibacterial activity in 5o ), suggesting its compatibility with diverse biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。